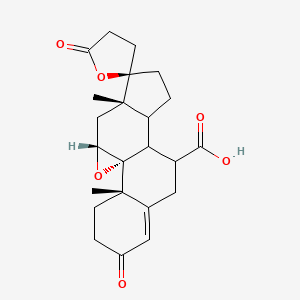

(R/S)-Phenylephrine-d3 Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stable isotope labeled (deuterated) internal standard for Phenylephrine metabolite

Scientific Research Applications

1. Asymmetric Synthesis and Optically Active Forms

(R)-(−)-Phenylephrine hydrochloride is a potent adrenergic agent and β-receptor sympathomimetic drug, used in its optically active form. Research has developed an asymmetric synthesis with high enantiomeric excess based on hydrolytic kinetic resolution (Gurjar, Krishna, Sarma, & Chorghade, 1998).

2. Clinical Implications of Alpha1 Adrenergic Stimulation

Phenylephrine, predominantly an α1 adrenergic receptor agonist, has been extensively studied in various clinical settings, such as treating hypotension and specific cardiovascular conditions (Thiele, Nemergut, & Lynch, 2011).

3. Differential Effects on Tissue Oxygenation

Phenylephrine and norepinephrine's effects on tissue oxygenation during anesthesia were compared, providing insights into their differential impacts on macro and microcirculation (Poterman, Vos, Vereecke, Struys, Vanoverschelde, Scheeren, & Kalmar, 2015).

4. Hormone-Induced Actin Polymerization

Phenylephrine, among other hormones, has been shown to induce actin polymerization in rat hepatoma cells and human leukocytes, highlighting its role in metabolic regulation and cell growth (Rao, Betschart, & Virji, 1985).

5. Tracking Cardiac Output Changes

Research on the reliability of the FloTrac algorithm to track cardiac output changes induced by phenylephrine provides valuable insights into cardiovascular monitoring (Ji, Li, Fleming, Rose, & Liu, 2015).

6. Stereoselective Synthesis Using Escherichia coli

A study on the stereoselective synthesis of (R)-phenylephrine using recombinant Escherichia coli cells has implications for the production of this compound in a more sustainable and efficient manner (Peng, Kuan, Chou, Fu, Lin, Hsu, & Yang, 2014).

properties

Molecular Formula |

C15H18D3NO8 |

|---|---|

Molecular Weight |

346.35 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.